molecular formula C14H15N5O B2358810 2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile CAS No. 326615-14-9

2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile

Cat. No.: B2358810
CAS No.: 326615-14-9
M. Wt: 269.308
InChI Key: PTCNYFGVMXKKNG-UHFFFAOYSA-N
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Description

The compound “2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile” contains several functional groups. The morpholin-4-yl group is a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . The phenyl group is a common aromatic ring found in many organic compounds. The 1,2,4-triazol-3-yl group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. The acetonitrile group contains a nitrile functional group, which is often seen in organic compounds and can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the morpholine, phenyl, 1,2,4-triazole, and acetonitrile groups. The morpholine ring is known to adopt a chair conformation .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholin-4-yl group and the nitrile group could impact the compound’s solubility in different solvents .

Scientific Research Applications

Chromatographic Analysis

A study by Varynskyi and Kaplaushenko (2017) focused on developing and validating a highly sensitive and efficient High-Performance Liquid Chromatography (HPLC) method for determining impurities in the bulk drug of morpholin-4-ium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate. This work is significant for quality control in pharmaceutical manufacturing (Varynskyi & Kaplaushenko, 2017).

Force Degradation Study

Varynskyi and Kaplaushenko (2019) also conducted a force degradation study of this compound, providing valuable information for confirming the selectivity of API and impurity determination methods. This research contributes to understanding the stability and degradation patterns of the drug (Varynskyi & Kaplaushenko, 2019).

Synthesis and Antimicrobial Activities

Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Metabolism Study

Another study by Varynskyi and Kaplaushenko (2020) investigated the main metabolite of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, contributing to the understanding of its metabolism and potential therapeutic applications (Varynskyi & Kaplaushenko, 2020).

Future Directions

The future research directions would depend on the potential applications of this compound. Given the presence of the morpholin-4-yl and 1,2,4-triazole groups, which are common in many pharmaceuticals, this compound could potentially be explored for medicinal applications .

Properties

IUPAC Name

2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c15-7-6-13-16-17-14(18-8-10-20-11-9-18)19(13)12-4-2-1-3-5-12/h1-5H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCNYFGVMXKKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(N2C3=CC=CC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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